7-Bromo-2-isopropyl-1H-indene
Overview
Description
“7-Bromo-2-isopropyl-1H-indene” is an organic compound . Its molecular formula is C12H13Br and its molecular weight is 237.14 .
Molecular Structure Analysis
The molecular structure of “7-Bromo-2-isopropyl-1H-indene” consists of a bromine atom attached to an indene ring, which is further substituted with an isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2-isopropyl-1H-indene” include a density of 1.3±0.1 g/cm3 , a boiling point of 292.9±29.0 °C at 760 mmHg , and a flash point of 130.1±18.7 °C .Scientific Research Applications
Application 1: Retinoic Acid Receptor α Agonists
- Summary of the Application: Indene derivatives have been designed and synthesized as retinoic acid receptor α (RARα) agonists . These compounds have shown moderate RARα binding activity and potent antiproliferative activity .
- Methods of Application or Experimental Procedures: The indene derivatives were synthesized and their binding activity was evaluated using receptor binding assays. Their antiproliferative activity was assessed using cell proliferation assays .
- Results or Outcomes: One compound, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a moderate binding affinity and exhibited a great potential to induce the differentiation of NB4 cells .
Application 2: Antiviral Agents
- Summary of the Application: Indole derivatives, which are structurally similar to indene derivatives, have been reported as antiviral agents . These compounds have shown inhibitory activity against various viruses .
- Methods of Application or Experimental Procedures: The indole derivatives were synthesized and their antiviral activity was evaluated using viral inhibition assays .
- Results or Outcomes: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
Application 3: Synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo
- Summary of the Application: The synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo derivatives has been reported . These compounds could potentially be used in the development of new pharmaceuticals .
- Methods of Application or Experimental Procedures: The N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo derivatives were synthesized in a one-pot reaction .
- Results or Outcomes: The synthesis was reported to be general and efficient, suggesting that it could be used to produce a variety of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo derivatives .
Application 4: Anti-Cancer Agents
- Summary of the Application: A series of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids have been synthesized and reported as anti-cancer agents . These compounds have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
- Methods of Application or Experimental Procedures: The desired 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids were achieved through a copper (I) catalyzed one-pot reaction .
- Results or Outcomes: Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide . Molecular docking studies with EGFR also strengthened the in vitro anticancer activity .
Application 5: Antimicrobial Agents
- Summary of the Application: Indole derivatives, which are structurally similar to indene derivatives, have been reported as antimicrobial agents . These compounds have shown inhibitory activity against various microbes .
- Methods of Application or Experimental Procedures: The indole derivatives were synthesized and their antimicrobial activity was evaluated using microbial inhibition assays .
- Results or Outcomes: Various indole derivatives showed inhibitory activity against a range of microbes, suggesting their potential as antimicrobial agents .
Safety And Hazards
properties
IUPAC Name |
7-bromo-2-propan-2-yl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c1-8(2)10-6-9-4-3-5-12(13)11(9)7-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYYOTKNVMQERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-isopropyl-1H-indene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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